2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide
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Overview
Description
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with a chloro and phenyl group, and an acetamide moiety linked via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline derivative with a suitable thiol, such as thiophenol, under basic conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted quinazoline with an appropriate acylating agent, such as acetic anhydride, in the presence of a base to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Reduction: The quinazoline core can be reduced under catalytic hydrogenation conditions to yield dihydroquinazolines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity and potential therapeutic uses.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules, contributing to the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide
Uniqueness
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanyl group and the specific acetamide linkage contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C21H22ClN3OS |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-(6-chloro-2-phenylquinazolin-4-yl)sulfanyl-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C21H22ClN3OS/c1-14(2)10-11-23-19(26)13-27-21-17-12-16(22)8-9-18(17)24-20(25-21)15-6-4-3-5-7-15/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26) |
InChI Key |
UTETZNWODXXSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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